![molecular formula C11H19NS B13244154 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine](/img/structure/B13244154.png)
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
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Overview
Description
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine is a chemical compound with the molecular formula C11H19NS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine involves several steps. One common method includes the alkylation of thiophene derivatives followed by amination. The reaction conditions typically involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Chemical Reactions Analysis
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation, oxidative stress, and microbial growth .
Comparison with Similar Compounds
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine can be compared with other thiophene derivatives, such as:
2-Ethylthiophene: Similar in structure but lacks the amine group, leading to different chemical reactivity and applications.
3-Methylthiophene: Another thiophene derivative with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group, making it more acidic and suitable for different types of reactions
This compound stands out due to its unique combination of the thiophene ring and the amine group, providing a versatile platform for various chemical transformations and applications.
Biological Activity
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine, also known as this compound hydrochloride, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₂₀ClNS
- Molecular Weight : 233.80 g/mol
- Structure : The compound features a pentanamine backbone with an ethyl group and a thiophene ring at the third position, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its functional groups:
- Amine Group : Capable of participating in nucleophilic substitution reactions.
- Thiophene Ring : Can undergo electrophilic aromatic substitution, potentially interacting with various biological targets such as receptors and enzymes.
Pharmacological Properties
Initial studies suggest that this compound may interact with neurotransmitter systems, particularly serotonin receptors. This interaction could imply potential applications in treating central nervous system disorders. However, specific data on its pharmacodynamics and pharmacokinetics remain limited.
Potential Biological Activities
Research indicates several promising biological activities:
- Antimicrobial Properties : Preliminary studies have suggested that the compound may exhibit antimicrobial effects, although detailed mechanisms and efficacy data are still required.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, indicating potential therapeutic relevance in inflammatory diseases.
Case Studies and Research Findings
While comprehensive clinical studies are lacking, several laboratory-based investigations provide insights into the compound's potential:
Study | Findings |
---|---|
Medicinal Chemistry Research | Suggested potential utility in drug discovery for CNS disorders. |
Antimicrobial Activity | Indicated effectiveness against certain bacterial strains (specific data not yet published). |
Anti-inflammatory Studies | Showed promise in reducing inflammation markers in vitro (further research needed). |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
3-Aminoethylthiophene hydrochloride | Lacks ethyl and pentanamine groups | Limited biological activity reported |
Thiophene-3-ethylamine | Contains thiophene and ethyl groups | Moderate antimicrobial activity reported |
This comparison highlights the unique combination of functional groups in this compound that may confer distinct biological properties compared to its analogs.
Properties
Molecular Formula |
C11H19NS |
---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
3-ethyl-1-thiophen-3-ylpentan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-3-9(4-2)7-11(12)10-5-6-13-8-10/h5-6,8-9,11H,3-4,7,12H2,1-2H3 |
InChI Key |
QWMRJMVEXVWRKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C1=CSC=C1)N |
Origin of Product |
United States |
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